Hexa-3,5-dienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

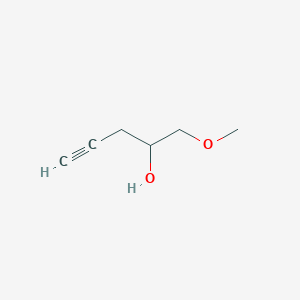

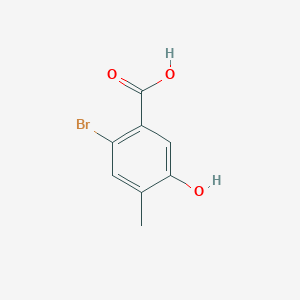

Hexa-3,5-dienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a medium-chain fatty acid and is characterized by the presence of two conjugated double bonds in its structure. This compound is commonly used as a food preservative due to its antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexa-3,5-dienoic acid can be synthesized through various methods. One common synthetic route involves the condensation of malonic acid and crotonaldehyde. Another method involves the nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . Additionally, substituted this compound methyl esters can be prepared by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature .

Industrial Production Methods

Commercially, this compound is produced from crotonaldehyde and ketene. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Hexa-3,5-dienoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into different saturated or partially saturated compounds.

Substitution: It can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.

Common reagents used in these reactions include lead (IV) acetate, boron trifluoride-diethyl ether, and nickel catalysts . Major products formed from these reactions include substituted this compound methyl esters and other derivatives .

Aplicaciones Científicas De Investigación

Hexa-3,5-dienoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: Its antimicrobial properties make it useful in studying microbial growth and inhibition.

Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

Industry: It is widely used as a food preservative to prevent the growth of mold, yeast, and fungi.

Mecanismo De Acción

The antimicrobial activity of hexa-3,5-dienoic acid is primarily due to its ability to disrupt microbial cell membranes. It targets the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The compound’s effectiveness is influenced by factors such as pH and concentration .

Comparación Con Compuestos Similares

Hexa-3,5-dienoic acid can be compared with other unsaturated fatty acids such as:

Linoleic acid: Another unsaturated fatty acid with two double bonds, commonly found in vegetable oils.

Oleic acid: A monounsaturated fatty acid with one double bond, found in olive oil.

Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.

This compound is unique due to its specific structure and antimicrobial properties, making it particularly useful as a preservative in the food industry .

Propiedades

Fórmula molecular |

C6H8O2 |

|---|---|

Peso molecular |

112.13 g/mol |

Nombre IUPAC |

hexa-3,5-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8) |

Clave InChI |

KRMCNXUYEWISGE-UHFFFAOYSA-N |

SMILES canónico |

C=CC=CCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)

![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)

![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)

![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)

![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)

![Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B11720437.png)